

# 1H NMR Spectrum Analysis: A Comparative Guide to 2-Amino-5-methylpyridine

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## Compound of Interest

Compound Name: 2-Amino-5-methylpyridine

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This guide presents a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **2-Amino-5-methylpyridine**. For comparative purposes, the spectral data of the structurally related compound, 2-Aminopyridine, is also included. This information is crucial for the structural verification, purity assessment, and quality control of these compounds in pharmaceutical and chemical research.

## Comparative Analysis of 1H NMR Spectral Data

The following table summarizes the key 1H NMR spectral parameters for **2-Amino-5-methylpyridine** and 2-Aminopyridine, recorded in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants ( $J$ ) are in Hertz (Hz).

Compound	Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2-Amino-5-methylpyridine	H-6	7.79	Doublet	2.4
H-4	7.12	Doublet of Doublets	8.4, 2.4	
H-3	6.32	Doublet	8.4	
-NH2	4.67	Broad Singlet	-	
-CH3	2.12	Singlet	-	
2-Aminopyridine	H-6	8.05	Doublet	5.1
H-4	7.38	Triplet	7.3	
H-5	6.61	Triplet	7.3	
H-3	6.47	Doublet	8.3	
-NH2	4.63	Broad Singlet	-	

Data for **2-Amino-5-methylpyridine** was obtained from a 300 MHz spectrum.[\[1\]](#) Data for 2-Aminopyridine was obtained from a 90 MHz spectrum.[\[2\]](#)

## Experimental Protocol for 1H NMR Analysis

The following is a standard protocol for the acquisition of 1H NMR spectra for compounds such as **2-Amino-5-methylpyridine**.

### 1. Sample Preparation:

- Weigh approximately 5-25 mg of the sample.[\[3\]](#)[\[4\]](#)
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a small vial.[\[4\]](#)  
The solvent should contain an internal standard, such as tetramethylsilane (TMS), for referencing.

- Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.[\[3\]](#)[\[5\]](#)
- Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.[\[3\]](#)[\[5\]](#)

## 2. Instrument Setup and Data Acquisition:

- The  $^1\text{H}$  NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
- The spectrometer's magnetic field is shimmed using the deuterium signal from the solvent to ensure homogeneity.[\[6\]](#)
- Standard acquisition parameters for a  $^1\text{H}$  spectrum include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- The acquired Free Induction Decay (FID) is then Fourier transformed to generate the frequency-domain NMR spectrum.

## 3. Data Processing:

- The transformed spectrum is phased and baseline corrected.
- The chemical shift axis is calibrated to the internal standard (TMS at 0.00 ppm).
- The signals are integrated to determine the relative ratios of the different protons in the molecule.
- The multiplicities and coupling constants of the signals are measured to elucidate the connectivity of the protons.

## Signal Assignment and Structural Correlation

The following diagram illustrates the assignment of the proton signals in the  $^1\text{H}$  NMR spectrum to the corresponding protons in the **2-Amino-5-methylpyridine** molecule.

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